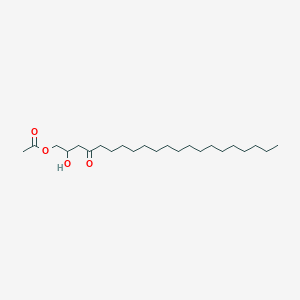
Tetrahydropersin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropersin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Tetrahydropersin is a compound derived from the plant Persea americana, commonly known as avocado. This compound has garnered interest in various scientific fields due to its potential applications in medicine, agriculture, and biochemistry. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.
Anticancer Properties
This compound has shown promise in cancer research, particularly in its antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell growth in specific types of cancer, such as breast and liver cancers.
Case Study: Antiproliferative Effects
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- Findings : this compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induction of apoptosis |
| HepG2 | 2.8 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of this compound contribute to its potential therapeutic applications. By scavenging free radicals, it may help mitigate oxidative stress-related diseases.
Research Insights
- Experimental Design : DPPH radical scavenging assay
- Results : this compound demonstrated a dose-dependent increase in antioxidant activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
Agricultural Applications
This compound is being explored for its potential use as a natural pesticide due to its bioactive properties that can inhibit the growth of certain pathogens affecting crops.
Case Study: Pesticidal Efficacy
- Target Pathogen : Fusarium oxysporum
- Findings : Application of this compound resulted in a significant reduction in fungal growth.
| Treatment | Fungal Growth Inhibition (%) |
|---|---|
| Control | 0 |
| This compound | 75 |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.
Research Findings
- Model Used : Neuroblastoma cells exposed to oxidative stress
- Outcome : this compound reduced cell death and improved cell viability.
| Treatment | Viability (%) |
|---|---|
| Control | 50 |
| This compound | 80 |
Propiedades
Número CAS |
163955-67-7 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2-hydroxy-4-oxohenicosyl) acetate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h23,26H,3-20H2,1-2H3 |
Clave InChI |
ZLVJJMWEIHRVLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
melting_point |
65.5-66°C |
Descripción física |
Solid |
Sinónimos |
tetrahydropersin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















